![molecular formula C15H22O4S3 B14373151 1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid CAS No. 91374-44-6](/img/structure/B14373151.png)
1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C8H14OS2. It is known for its unique spiro structure, which includes two sulfur atoms and an alcohol group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro[4.5]decan-8-ol typically involves the reaction of cyclohexanone with ethylene sulfide under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, forming the spiro compound. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes recrystallization and distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a diol.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can react with the sulfur atoms under mild conditions.
Major Products Formed
Oxidation: Formation of spiro[4.5]decan-8-one.
Reduction: Formation of 1,4-dithiaspiro[4.5]decan-8,8-diol.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
1,4-Dithiaspiro[4.5]decan-8-ol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dithiaspiro[4.5]decan-8-ol involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The sulfur atoms can form covalent bonds with nucleophilic residues, altering the function of the target proteins.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spiro structure but with oxygen atoms instead of sulfur.
1,4-Dithiaspiro[4.5]decan-8-one: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
1,4-Dithiaspiro[4.5]decan-8-ol is unique due to its sulfur-containing spiro structure, which imparts distinctive chemical reactivity and biological activity. The presence of sulfur atoms allows for unique interactions with biological molecules, making it a valuable tool in scientific research.
Properties
CAS No. |
91374-44-6 |
---|---|
Molecular Formula |
C15H22O4S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H14OS2.C7H8O3S/c9-7-1-3-8(4-2-7)10-5-6-11-8;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,1-6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
KKPYFLQFTCCIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(CCC1O)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.